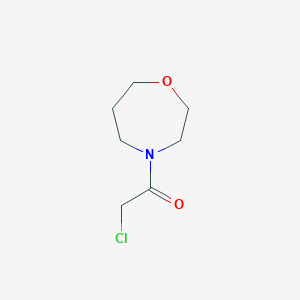

N-chloroacetyl-1,4-oxazepane

Description

Significance of 1,4-Oxazepane (B1358080) Core in Heterocyclic Chemistry

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms at the 1- and 4-positions, is a structure of considerable interest in heterocyclic chemistry. This core is a feature in a variety of bioactive molecules and natural products. researchgate.net Its structural uniqueness imparts specific conformational properties that are valuable in the design of therapeutic agents. researchgate.net The strategic inclusion of the 1,4-oxazepane motif has proven to be a valuable approach in medicinal chemistry for developing pharmaceutical agents. researchgate.netontosight.ai For instance, derivatives of this heterocyclic system are central to drugs used for treating schizophrenia and depression, such as loxapine (B1675254) and amoxapine. ontosight.ai Furthermore, the 1,4-oxazepane ring is a key component in the development of novel NLRP3 inflammasome inhibitors, which are targets for various inflammatory disorders. nih.gov Its utility as a versatile building block allows for the synthesis of complex molecular architectures for diverse applications, including as ligands for dopamine (B1211576) D4 receptors. physicsandmathstutor.comwisc.edu

N-Acyl-1,4-oxazepane Derivatives within Contemporary Organic Synthesis

N-acyl-1,4-oxazepane derivatives are a specific subclass of oxazepanes that have garnered attention in modern organic synthesis. The introduction of an acyl group onto the nitrogen atom modifies the electronic and conformational properties of the ring, opening up new avenues for synthetic transformations. The synthesis of these derivatives, such as 1,4-oxazepane-2,5-diones, can be challenging due to the preference for a trans-conformation in the amide bond and the lability of the seven-membered ring. chemsrc.com Despite these challenges, methods have been developed for their synthesis, sometimes employing N-protecting groups to facilitate cyclization. ontosight.aichemsrc.com These N-acylated compounds are not just synthetic targets but also crucial intermediates. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported precursors, highlighting their role in constructing complex, stereodefined molecules. chemchart.com

Historical Context of N-chloroacetylation in Cyclic Amine Chemistry

The N-chloroacetylation of amines is a fundamental transformation in organic chemistry used to introduce the chloroacetyl group (-C(O)CH₂Cl). This functional group is a valuable synthetic handle, as the α-chloro position is highly reactive toward nucleophilic substitution. mdpi.com Historically, this reaction is performed using chloroacetyl chloride (CAC) in the presence of a base to neutralize the HCl byproduct. biomall.in

In recent years, significant efforts have been dedicated to developing more efficient and chemoselective N-chloroacetylation methods. biomall.incymitquimica.com Research has demonstrated that the reaction can be carried out with high chemoselectivity, favoring N-acylation over O-acylation in molecules containing both amino and hydroxyl groups, such as amino alcohols. biomall.inyoutube.com Methodologies using biocompatible conditions, such as phosphate (B84403) buffer, have been developed, allowing for rapid and high-yielding synthesis of N-chloroacetamides. mdpi.comechemi.com The synthesis of 4-(2-chloroacetyl)morpholine, a close structural analog of the title compound, proceeds via the straightforward reaction of morpholine (B109124) with chloroacetyl chloride, a method that exemplifies the conventional approach to acylating cyclic secondary amines. biomall.in

Structure

3D Structure

Properties

Molecular Formula |

C7H12ClNO2 |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

2-chloro-1-(1,4-oxazepan-4-yl)ethanone |

InChI |

InChI=1S/C7H12ClNO2/c8-6-7(10)9-2-1-4-11-5-3-9/h1-6H2 |

InChI Key |

OWVHBHFTKOVMLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C(=O)CCl |

Origin of Product |

United States |

Physicochemical Properties of N Chloroacetyl 1,4 Oxazepane

Spectroscopic Data (NMR, IR, Mass Spectrometry)

While specific spectra for this compound are not published in the searched databases, the expected spectroscopic characteristics can be predicted. grafiati.com

IR Spectroscopy : The infrared spectrum is expected to show a strong absorption band for the tertiary amide carbonyl (C=O) stretch, typically in the range of 1630-1670 cm⁻¹. Other key peaks would include C-N stretching vibrations, C-O-C ether stretching, and a C-Cl stretching vibration in the fingerprint region. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum would feature distinct signals for the protons on the 1,4-oxazepane (B1358080) ring and the chloroacetyl group. The singlet for the two protons of the -CH₂Cl group would likely appear in the 4.0-4.5 ppm range. The protons on the oxazepane ring adjacent to the nitrogen and oxygen atoms would show complex multiplets in the 3.5-4.0 ppm region. nih.gov

¹³C NMR Spectroscopy : The carbon NMR spectrum would show a signal for the amide carbonyl carbon around 165-170 ppm and a signal for the α-chloro carbon (-CH₂Cl) around 40-45 ppm. The five distinct carbon atoms of the 1,4-oxazepane ring would appear in the aliphatic region of the spectrum. nih.gov

Mass Spectrometry : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 177 (for ³⁵Cl) and 179 (for ³⁷Cl) with an approximate 3:1 ratio. Key fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the oxazepane ring. wisc.edu

Mechanistic Investigations of Reactions Involving N Chloroacetyl 1,4 Oxazepane

Mechanistic Pathways of N-Chloroacetylation

The N-chloroacetylation of 1,4-oxazepane (B1358080) involves the reaction of the secondary amine of the 1,4-oxazepane ring with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution, a fundamental process in organic chemistry. The general mechanism for the reaction between an acyl chloride and a primary or secondary amine proceeds through a nucleophilic addition-elimination pathway. chemguide.co.uk

The process begins with the nucleophilic attack of the nitrogen atom of the 1,4-oxazepane on the electrophilic carbonyl carbon of chloroacetyl chloride. chemguide.co.uk This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step, often facilitated by another molecule of the amine or a different base present in the reaction mixture, yields the final N-chloroacetyl-1,4-oxazepane product and an ammonium (B1175870) chloride salt. chemguide.co.uk

Studies on the N-chloroacetylation of various amines and anilines have shown that the reaction can be carried out efficiently under various conditions. For instance, a rapid and high-yielding N-chloroacetylation has been reported in a phosphate (B84403) buffer, highlighting the difference in reactivity between amines and alcohols due to their varying basicity and nucleophilicity. tandfonline.comtandfonline.com This method has proven effective for both aliphatic and aromatic amines, suggesting a robust and widely applicable mechanistic pathway. tandfonline.comtandfonline.comresearchgate.net The chemoselective N-chloroacetylation of aminoalcohols has also been successfully achieved, further underscoring the preferential reactivity of the amino group over the hydroxyl group under specific conditions. mobt3ath.com

The reaction of chloroacetyl chloride with amines is typically vigorous. chemguide.co.uk The mechanism can be influenced by the reaction conditions, such as the solvent and the presence of a base to neutralize the hydrogen chloride produced. chemguide.co.uk

Reaction Mechanisms of 1,4-Oxazepane Ring Formation

The formation of the 1,4-oxazepane ring is a key synthetic challenge due to the thermodynamic and kinetic factors that often disfavor the formation of seven-membered rings. acs.org Various mechanistic strategies have been developed to construct this heterocyclic system.

The elucidation of cyclization mechanisms for forming the 1,4-oxazepane ring often involves detailed spectroscopic and computational studies. One approach involves the cleavage of a resin-bound intermediate with a reagent like trifluoroacetic acid (TFA) in the presence of a reducing agent such as triethylsilane (Et3SiH). rsc.orgrsc.org In this process, the protonation of an intermediate can be followed by an intramolecular nucleophilic attack of a hydroxyl group on an electrophilic center, such as a ketone, to form the seven-membered ring. rsc.orgrsc.orgsemanticscholar.org The regioselectivity of this cyclization can be sensitive to the substituents on the starting materials. rsc.org

Another strategy for forming the 1,4-oxazepane ring is through the base-promoted cyclization of alkynyl alcohols. acs.orgnih.gov Density Functional Theory (DFT) calculations have been used to support a proposed hydroalkoxylation mechanism in these reactions. acs.orgnih.gov These studies indicate a regioselective cyclization that exclusively yields the exo-dig product. acs.orgnih.gov

Theoretical studies using semi-empirical (AM1) and ab initio (Gaussian 94) molecular orbital methods have also been employed to investigate the 1,4-oxazepane ring formation from the oxidation of naphthyridine derivatives with peroxy acids. pharm.or.jpnih.gov These calculations help in predicting the energies of transition states and the likely reaction pathways, which can then be verified experimentally. pharm.or.jpnih.gov

The reaction to form 4-phenyl-4,5-dihydrobenzo[f] nih.govCurrent time information in Colombo, LK.oxazepin-3(2H)-one involves the cyclization of 2-chloro-N-(2-hydroxybenzyl)-N-phenylacetamide using a base like sodium hydroxide (B78521) in ethanol. researchgate.net This is an intramolecular Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile, attacking the carbon bearing the chlorine atom to close the seven-membered ring.

Catalysts and specific reagents play a crucial role in directing the cyclization to form the 1,4-oxazepane ring and improving reaction yields and selectivity.

In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the choice of cleavage cocktail from a solid support dictates the reaction outcome. rsc.orgrsc.org The use of trifluoroacetic acid (TFA) alone leads to lactonization, while a mixture of TFA and triethylsilane (Et3SiH) facilitates the reductive cyclization to the 1,4-oxazepane derivative. rsc.orgrsc.orgsemanticscholar.org In this case, Et3SiH acts as a nucleophile that intercepts an intermediate, leading to the stable oxazepane ring. rsc.org Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be used in subsequent steps to modify other functional groups on the molecule. rsc.org

For the synthesis of 1,4-oxazepines from N-propargylic β-enaminones, zinc chloride has been used to catalyze the electrophilic cyclization. researchgate.net In other syntheses of benzo-1,4-oxazepine derivatives, copper(I) iodide (CuI) has been shown to be an effective catalyst, with cesium carbonate (Cs₂CO₃) as the optimal base. mdpi.com

Base-promoted cyclizations of alkynyl alcohols to form 1,4-oxazepines have been achieved using sodium hydride (NaH) under solvent-free conditions, which avoids the need for more expensive metal catalysts. organic-chemistry.org For the ring closure of intermediate epoxyamides to form 1,4-oxazepan-5-ones, Scandium(III) triflate (Sc(OTf)₃) has been identified as a highly efficient catalyst. researchgate.net

The following table summarizes the catalysts and reagents used in various 1,4-oxazepane ring formation reactions:

| Reaction Type | Catalyst/Reagent | Function |

| Reductive Cyclization | Trifluoroacetic acid (TFA) / Triethylsilane (Et₃SiH) | Cleavage from solid support and reductive cyclization |

| Electrophilic Cyclization | Zinc chloride (ZnCl₂) | Catalyzes electrophilic cyclization |

| Tandem C-N Coupling/C-H Carbonylation | Copper(I) iodide (CuI) / Cesium carbonate (Cs₂CO₃) | Catalyzes C-N bond formation and subsequent carbonylation |

| Base-Promoted Cyclization | Sodium hydride (NaH) | Acts as a base to promote cyclization |

| Epoxyamide Ring Closure | Scandium(III) triflate (Sc(OTf)₃) | Catalyzes the ring closure of epoxyamides |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) / Platinum oxide (PtO₂) | Reduction of other functional groups |

Intramolecular Rearrangements and Transformations of this compound

Currently, there is limited specific information available in the searched literature regarding the intramolecular rearrangements and transformations of the this compound compound itself. However, related transformations of similar structures provide some insight into potential reactions.

For instance, in the synthesis of 1,4-oxazepane derivatives, rearrangements can be a competing reaction pathway. The formation of lactones instead of the desired oxazepane ring under certain acidic conditions represents a type of intramolecular transformation. rsc.orgrsc.org

While not a direct rearrangement of this compound, the Orton rearrangement is a known transformation for N-chloroamides. This reaction typically involves the acid-catalyzed migration of the chlorine atom from the nitrogen to the aromatic ring of an N-chloroanilide. While 1,4-oxazepane is not aromatic, this highlights a potential pathway for chlorine migration in related systems under specific conditions.

Further research would be necessary to fully explore the intramolecular rearrangement possibilities of this compound.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively available in the provided search results. However, general principles and data from related reactions can provide a qualitative understanding.

The formation of seven-membered rings like 1,4-oxazepane is often thermodynamically and kinetically challenging due to entropic factors and potential ring strain. acs.org The less ordered transition state for ring closure makes the kinetics unfavorable compared to the formation of five- or six-membered rings. acs.org

Kinetic studies of N-chloroacetylation reactions of other amines have been performed. For example, the reaction of secondary amides with hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻) to form N-chloroamides has been studied, with species-specific rate constants determined. amazonaws.com

| Reactant (Secondary Amide) | kHOCl (M-1s-1) | kOCl⁻ (M-1s-1) |

| N-methylacetamide | 1.7 x 10-3 | 1.82 x 10-2 |

| N-ethylformamide | 1.7 x 10-3 | 1.15 x 10-1 |

| N-methylformamide | 1.7 x 10-3 | 2.1 x 10-1 |

| Table adapted from supporting information on the reactivity of polyamide monomers with free chlorine. amazonaws.com |

Reaction progress kinetic analysis using in situ FTIR spectroscopy has been employed to study the mechanism of borinic acid-catalyzed chloroacylation of 2,3-epoxy alcohols. acs.org These studies can determine the turnover-limiting step of a catalytic cycle and reveal the effects of reactant and catalyst concentrations on the reaction rate. acs.org For instance, in some cases, the reaction exhibits zero-order kinetics with respect to the acylating agent and first-order kinetics with respect to the epoxy alcohol, indicating that epoxide ring-opening is the rate-limiting step. acs.org

Thermodynamic aspects of the ring-opening polymerization of N-acylated-1,4-oxazepane and oxazepine rings containing lactone and lactam groups have been noted as important for the polymerization process. researchgate.net

Theoretical calculations of the heats of formation and activation energies for the formation of the 1,4-oxazepine (B8637140) ring from naphthyridine derivatives have been performed using the AM1 method. pharm.or.jp These calculations provide insight into the thermodynamics and kinetics of the cyclization process. pharm.or.jp

| Reactants | Sum of Energies of Reactants (kcal/mol) | TS1 Energy (kcal/mol) | TS2 Energy (kcal/mol) |

| 1 + 6 | 100.2 | 135.5 | 137.9 |

| 2 + 6 | 99.4 | 135.2 | 137.3 |

| 3 + 6 | 56.4 | 93.3 | 94.6 |

| 4 + 6 | 99.9 | 135.5 | 135.3 |

| Data from a study on 1,4-oxazepine ring formation using the molecular orbital method. pharm.or.jp |

Further experimental and computational studies would be required to establish a comprehensive kinetic and thermodynamic profile for reactions specifically involving this compound.

Derivatization and Transformational Chemistry of N Chloroacetyl 1,4 Oxazepane Scaffolds

Nucleophilic Substitution Reactions at the N-chloroacetyl Moiety

The N-chloroacetyl group is a potent electrophile, characterized by a carbon-chlorine bond activated by the adjacent carbonyl group. This makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack, providing a reliable handle for introducing a wide variety of functional groups via substitution reactions. These reactions typically proceed via an SN2 mechanism. mnstate.edulibretexts.org

The displacement of the chloride by nitrogen nucleophiles is a fundamental strategy for elaborating the N-chloroacetyl-1,4-oxazepane scaffold. Ammonia, as well as primary and secondary amines (both aliphatic and aromatic), can readily react to form a new carbon-nitrogen bond, yielding N-glycinyl-1,4-oxazepane derivatives. mnstate.edulibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated. mnstate.edu The high nucleophilicity of the azide (B81097) ion also makes it an excellent candidate for this transformation, producing an azido-acetyl intermediate that can be subsequently reduced to a primary amine. libretexts.org

Table 1: Examples of Carbon-Nitrogen Bond Formation Reactions

| Nitrogen Nucleophile | Product Class | Potential Reagents & Conditions |

|---|---|---|

| Ammonia (NH₃) | Primary Amine (after acylation) | Aqueous or alcoholic NH₃ |

| Primary Alkylamine (R-NH₂) | Secondary Amine (after acylation) | e.g., Methylamine, Benzylamine; K₂CO₃, Acetonitrile |

| Secondary Alkylamine (R₂NH) | Tertiary Amine (after acylation) | e.g., Diethylamine, Morpholine (B109124); Et₃N, DCM |

| Aniline (Ar-NH₂) | N-Aryl Glycine Derivative | Aniline, NaHCO₃, Ethanol |

| Sodium Azide (NaN₃) | Azide (Amine precursor) | NaN₃, DMF or DMSO |

Oxygen- and sulfur-based nucleophiles can also be employed to functionalize the N-chloroacetyl moiety. Phenoxides, generated from phenols under basic conditions, react to form aryloxy-acetyl derivatives. nveo.org Similarly, thiolates, which are readily formed from thiols, are potent nucleophiles that yield thioether linkages. These reactions expand the chemical space accessible from the this compound starting material.

Table 2: Examples of Carbon-Oxygen and Carbon-Sulfur Bond Formation Reactions

| Nucleophile Type | Example Nucleophile | Product Class | Potential Reagents & Conditions |

|---|---|---|---|

| Oxygen | Phenol | Aryloxy ether | NaOH or K₂CO₃, Acetone or DMF |

| Oxygen | Alkoxide | Alkoxy ether | e.g., Sodium methoxide (B1231860) in Methanol |

| Sulfur | Thiophenol | Aryl thioether | NaH or Et₃N, THF |

| Sulfur | Alkyl thiol | Alkyl thioether | e.g., Ethanethiol; NaOEt, Ethanol |

Functional Group Interconversions on the Oxazepane Ring

Beyond the N-acyl side chain, the 1,4-oxazepane (B1358080) ring itself can be chemically modified. These transformations allow for fine-tuning of the scaffold's properties.

Functionalization of the carbon atoms within the oxazepane ring is a key strategy for creating analogues. rsc.org For example, a hydroxyl group can be introduced onto the ring, which can then be oxidized to a ketone using reagents like chromium trioxide. smolecule.com Further oxidation can yield a carboxylic acid derivative. The synthesis of various substituted 1,4-oxazepanes, such as those bearing alkyl or aryl groups, demonstrates the feasibility of modifying the carbon skeleton, often by starting with appropriately substituted precursors before ring formation. ethz.ch

The nitrogen and oxygen heteroatoms within the 1,4-oxazepane ring possess inherent reactivity that can be exploited for further derivatization.

Nitrogen Atom: As a secondary amine, the ring nitrogen can undergo a variety of reactions. It can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-CPBA. evitachem.com The nitrogen can also be further alkylated or acylated, although this would require prior removal of the chloroacetyl group.

Oxygen Atom: The ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in ring opening. wikipedia.orglibretexts.org Reagents such as boron tribromide (BBr₃) are also effective for ether cleavage. bham.ac.uk This transformation fundamentally alters the heterocyclic system, converting the cyclic ether into a linear amino alcohol derivative.

Ring Expansion and Contraction Strategies involving this compound

Altering the size of the seven-membered ring represents a more complex but powerful strategy for scaffold diversification. These rearrangements can lead to the formation of larger or smaller heterocyclic systems. numberanalytics.comwikipedia.org

Ring Expansion: A plausible strategy to expand the 1,4-oxazepane ring to an eight-membered 1,4-diazocane or 1,4,5-oxadiazocane derivative would be via a Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This would first require the conversion of a ring carbon to a ketone (e.g., at C-5), followed by reaction to form a cyanohydrin and subsequent reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which could then rearrange with migration of a ring carbon bond to produce a ring-expanded ketone. d-nb.infodokumen.pub Ring expansion can also be a method to form the oxazepane ring itself, for instance, from a substituted morpholine precursor.

Ring Contraction: The Favorskii rearrangement provides a hypothetical route for the contraction of the 1,4-oxazepane ring. wikipedia.orgnrochemistry.com This strategy would necessitate the synthesis of an α-halo ketone on the oxazepane ring (e.g., a 6-chloro-1,4-oxazepan-5-one). Treatment of this substrate with a base, such as sodium hydroxide (B78521) or an alkoxide, would induce the formation of a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by the base opens the strained intermediate, leading to a ring-contracted product, such as a substituted morpholine- or piperidine-carboxylic acid derivative. wikipedia.orgddugu.ac.in

Advanced Spectroscopic and Spectrometric Characterization of N Chloroacetyl 1,4 Oxazepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt For derivatives of N-chloroacetyl-1,4-oxazepane, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural verification. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum of an this compound derivative would exhibit characteristic signals corresponding to the protons of the oxazepane ring and the chloroacetyl group. The chemical shifts (δ) of the methylene (B1212753) protons on the oxazepane ring are influenced by their proximity to the nitrogen and oxygen atoms. Protons adjacent to the nitrogen atom typically appear at a different chemical shift compared to those adjacent to the oxygen atom. The protons of the chloroacetyl group (-COCH₂Cl) would also show a distinct singlet in a specific region of the spectrum. The integration of these signals provides a ratio of the number of protons in each unique environment. savemyexams.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. socratic.org In an this compound derivative, distinct signals would be observed for the carbonyl carbon of the chloroacetyl group, the chlorinated methylene carbon, and the four unique carbons of the oxazepane ring. The chemical shifts of the ring carbons are dependent on their substitution and conformation. researchgate.netresearchgate.netucl.ac.uk

¹⁹F and ³¹P NMR: For derivatives containing fluorine or phosphorus, ¹⁹F and ³¹P NMR spectroscopy would be applicable, respectively. These techniques are highly sensitive and provide specific information about the chemical environment of these heteroatoms, which can be crucial for the characterization of more complex derivatives. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an this compound Derivative (Illustrative)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COCH₂Cl | ~4.2 (s, 2H) | ~168 (C=O), ~42 (CH₂Cl) |

| Ring CH₂ (adjacent to N) | ~3.8 (m, 4H) | ~50 |

| Ring CH₂ (adjacent to O) | ~3.6 (m, 4H) | ~70 |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the oxazepane ring.

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships of atoms within the molecule. walisongo.ac.idnationalmaglab.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the different methylene protons within the oxazepane ring, confirming their connectivity. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is a highly sensitive technique that allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the carbonyl carbon of the chloroacetyl group and the protons on the adjacent methylene groups of the oxazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment is crucial for determining the stereochemistry and conformation of the molecule. ipb.ptresearchgate.net For this compound derivatives, NOESY can provide insights into the puckering of the seven-membered ring and the orientation of substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. irjmets.com The IR spectrum of this compound would display characteristic absorption bands. researchgate.netresearchgate.net A strong absorption band is expected in the region of 1650-1630 cm⁻¹ corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). The C-N stretching vibration of the amide would also be present. Additionally, the C-O-C stretching of the ether linkage in the oxazepane ring would appear in the fingerprint region, typically around 1100 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed around 2850-3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide C=O stretch | 1650 - 1630 | Strong |

| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong |

| C-O-C stretch (ether) | 1150 - 1085 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). researchgate.net

High-resolution mass spectrometry is a powerful tool used to determine the exact mass of a molecule with a high degree of accuracy (typically to within a few parts per million). innovareacademics.inneist.res.in This precision allows for the determination of the elemental composition of the parent ion, which serves as a definitive confirmation of the molecular formula of this compound and its derivatives. thermofisher.comnih.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. nih.govunt.edu In a typical experiment, the parent ion of this compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. researchgate.net This technique provides valuable information about the fragmentation pathways of the molecule, which helps to confirm its structure. For example, a common fragmentation pattern for this compound would likely involve the loss of the chloroacetyl group or cleavage of the oxazepane ring. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique provides unambiguous information about bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. The aim of X-ray crystallography is to derive a three-dimensional molecular structure from a crystal by analyzing the diffraction patterns produced when the crystal is exposed to an X-ray beam. nih.gov

For derivatives of this compound, single-crystal X-ray diffraction analysis is crucial for understanding the influence of the N-chloroacetyl group and other substituents on the conformation of the 1,4-oxazepane (B1358080) ring. The seven-membered oxazepane ring is inherently flexible and can adopt various conformations, such as chair, boat, or twist-boat forms. The solid-state structure reveals the most stable conformation under crystallization conditions, which is governed by a delicate balance of intramolecular and intermolecular forces, including steric hindrance, hydrogen bonding, and crystal packing effects.

Research on related N-acyl heterocyclic compounds has demonstrated the utility of this technique. For instance, X-ray crystallographic studies on N-chloroacetyl-r-2,c-6-diarylpiperidin-4-ones revealed that the preferred conformation in the solid state is a syn rotamer of a boat conformation. researchgate.net Similarly, structural analysis of various 1,3-oxazepane derivatives has been successfully performed, yielding precise structural parameters. researchgate.net For a new N-ethoxy derivative of an oxazepine, crystallographic data confirmed its structure and provided detailed metric parameters. researchgate.net

The data obtained from an X-ray crystallographic experiment includes the crystal system, space group, and the dimensions of the unit cell. This information is fundamental for solving the crystal structure and refining the atomic positions. A representative example of crystallographic data for a related oxazepane derivative is presented below to illustrate the type of information obtained.

Table 1: Example Crystallographic Data for an n-Ethoxy Oxazepine Derivative researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.343(4) |

| b (Å) | 5.8353(9) |

| c (Å) | 16.574(4) |

| β (°) | 98.78(2) |

| Volume (ų) | 1848.8(7) |

This interactive table showcases typical crystallographic parameters obtained from X-ray diffraction analysis.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies, where understanding the precise molecular geometry can provide insights into the compound's interaction with biological targets.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Stereochemical Assignment

When this compound derivatives are chiral, determining their absolute configuration and enantiomeric purity is essential. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a primary set of techniques used for this purpose. nih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.in

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. scirp.org This differential absorption, known as the Cotton effect, produces a characteristic CD spectrum with positive or negative peaks.

Stereochemical Assignment: The absolute configuration of a chiral center can often be assigned by analyzing the sign of the Cotton effects in its CD spectrum. chiralabsxl.com Enantiomers produce CD spectra that are mirror images of each other. chiralabsxl.com For example, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov The stereochemistry of a new derivative can be determined by comparing its CD spectrum to that of an analogous compound with a known absolute configuration. chiralabsxl.com

Enantiomeric Purity: CD spectroscopy is also a rapid and sensitive method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture, having equal amounts of both enantiomers, is CD-silent. By constructing a calibration curve that plots the CD signal intensity at a specific wavelength against known enantiomeric compositions, the enantiopurity of an unknown sample can be accurately determined. nih.gov

Table 2: Illustrative CD Spectral Data for a Pair of Chiral this compound Enantiomers

| Enantiomer Configuration | Wavelength of Maximum Absorption (λ_max, nm) | Sign of Cotton Effect | Molar Ellipticity ([θ]) |

| (R)-enantiomer | 225 | Positive | +15,000 |

| (S)-enantiomer | 225 | Negative | -15,000 |

This interactive table illustrates how CD data can distinguish between enantiomers.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the variation of a chiral compound's specific rotation with the wavelength of light. wikipedia.org An ORD curve plots the angle of rotation versus wavelength. The shape of the ORD curve, particularly in the region of an absorption band (where it shows a peak and a trough), is also characteristic of the molecule's stereochemistry and is known as a Cotton effect curve. mgcub.ac.in

While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to its simpler, single-signed peaks within an absorption band, ORD remains a valuable complementary technique. nih.gov The two phenomena, CD and ORD, are mathematically related through the Kronig-Kramers transforms. wikipedia.org Historically, ORD was instrumental in assigning configurations to complex natural products. Today, it is still used, sometimes in conjunction with CD, for a comprehensive chiroptical analysis. nih.gov

The application of both CD and ORD, often supported by theoretical calculations using methods like time-dependent density functional theory (TDDFT), provides a powerful toolkit for the unambiguous assignment of absolute configuration and the verification of enantiomeric purity for chiral derivatives of this compound. nih.gov

Computational Chemistry Studies on N Chloroacetyl 1,4 Oxazepane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of N-chloroacetyl-1,4-oxazepane.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which contains a seven-membered oxazepane ring, conformational analysis is crucial. This involves identifying the various possible spatial arrangements (conformers) and their relative energies.

The 1,4-oxazepane (B1358080) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the N-chloroacetyl group introduces further complexity. Computational studies using DFT methods, often with basis sets like 6-311++G(d,p), are employed to locate the global minimum energy conformer as well as other low-energy isomers. These calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the most stable structures.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.24 | O-C-C | 110.5 |

| C-Cl | 1.78 | C-N-C | 118.2 |

| N-C(acetyl) | 1.38 | C-C-N | 112.1 |

| N-C(ring) | 1.47 | Cl-C-C | 111.9 |

| C-O(ring) | 1.43 | O=C-N | 120.3 |

Note: The data in this table is illustrative and based on typical values found in DFT calculations for similar molecules. Actual values may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis reveals the most likely sites for nucleophilic and electrophilic attack. The electron density of the HOMO is often localized on the oxygen and nitrogen atoms, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl carbon of the chloroacetyl group, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 6.36 |

Note: These energy values are representative and can vary based on the computational level of theory.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes.

For this compound, a common reaction studied is its susceptibility to nucleophilic substitution, where the chlorine atom is replaced. DFT can be used to model the approach of a nucleophile to the molecule and calculate the activation energy required to reach the transition state. This information is vital for predicting reaction rates and understanding the factors that influence the reaction's outcome. The calculations can compare different possible pathways, for instance, an S\N2-type mechanism, to determine the most favorable route.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the solvent.

For this compound, MD simulations can reveal how the flexible seven-membered ring samples different conformations in solution. This provides a more realistic picture of the molecule's behavior than static calculations alone. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how intermolecular interactions influence its conformational preferences and dynamics. These simulations can span from nanoseconds to microseconds, offering a movie-like view of the molecule's life.

Quantitative Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. In QSPR, various molecular descriptors (e.g., electronic, topological, and steric parameters) are calculated for a series of related compounds. Statistical methods are then used to build a mathematical model that can predict the properties of new, unmeasured compounds.

For this compound and its analogs, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. This requires a dataset of molecules with known properties and a set of calculated molecular descriptors. The resulting models can be valuable tools in the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from a DFT calculation correspond to the peaks in an IR or Raman spectrum. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated and compared to experimental NMR data. A good agreement between the predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| C=O Stretch (IR, cm⁻¹) | 1685 | 1690 |

| ¹³C NMR (C=O, ppm) | 167.2 | 168.1 |

| ¹H NMR (CH₂Cl, ppm) | 4.15 | 4.20 |

Note: Predicted values are illustrative and depend on the level of theory and solvent model used. Experimental values are typical for this class of compound.

Applications of N Chloroacetyl 1,4 Oxazepane in Complex Molecule Synthesis

Utility as Synthetic Intermediates and Building Blocks

The strategic importance of N-chloroacetyl-1,4-oxazepane in organic synthesis lies in its dual functionality. The 1,4-oxazepane (B1358080) core is a recognized pharmacophore found in various biologically active compounds, while the N-chloroacetyl group provides a reactive handle for a multitude of chemical transformations. This combination allows for its effective use as both a foundational building block and a transient intermediate in the pathway to more complex molecules.

Precursors for Other Heterocycles

The N-chloroacetyl group in this compound is a potent electrophile, making the compound an excellent precursor for the synthesis of various other heterocyclic systems. The presence of a reactive carbon-chlorine bond allows for nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization to generate novel ring systems.

One notable application is in the synthesis of fused heterocyclic systems. For instance, through intramolecular cyclization reactions, the chloroacetyl moiety can react with a nucleophile positioned elsewhere on a molecule to form a new ring fused to the 1,4-oxazepane core. While direct examples with this compound are not extensively documented in publicly available literature, the principle is well-established with analogous N-chloroacetylated heterocycles. For example, N-chloroacetyl derivatives of amino acids have been shown to undergo base-assisted intramolecular cyclization to form highly substituted β-lactams and 2-ketopiperazine derivatives researchgate.net.

Furthermore, the reaction of N-chloroacetyl compounds with various binucleophiles is a common strategy for constructing new heterocyclic rings. A classic example is the Hantzsch thiazole synthesis, where an α-halo ketone (or in this case, an N-chloroacetamide) reacts with a thiourea or thioamide to form a thiazole ring. It is chemically plausible that this compound could react with thiourea to yield a 2-amino-thiazole derivative attached to the 1,4-oxazepane nitrogen, thus forming a more complex heterocyclic system. The kinetics of reactions between chloroacetyl compounds and thioureas have been studied, demonstrating the feasibility of such transformations .

The versatility of chloroacetyl chloride as a reagent in heterocyclic synthesis is well-documented, with its ability to participate in the formation of thiazolidinones, benzothiazines, and other fused systems from various starting materials researchgate.net. This body of evidence strongly suggests the potential of this compound as a valuable precursor for a diverse range of heterocycles.

Role in Multi-Step Organic Syntheses

In the context of multi-step organic syntheses, this compound can serve as a crucial intermediate, allowing for the introduction of the 1,4-oxazepane moiety and providing a site for further molecular elaboration. The chloroacetyl group can act as a protecting group for the nitrogen atom of the 1,4-oxazepane ring, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic steps. More importantly, it serves as a latent reactive site that can be unmasked or transformed at a later stage of the synthesis.

While specific total syntheses explicitly detailing the use of this compound are not readily found in the literature, the strategy of employing N-chloroacetyl groups in the synthesis of complex molecules, including pharmaceuticals, is a common practice. For instance, the synthesis of various pharmaceutical intermediates often involves the use of N-chloroacetylated precursors to build molecular complexity sumitomo-chem.co.jpillinois.edu. The chloroacetyl group can be readily displaced by a variety of nucleophiles, allowing for the attachment of different functional groups or the formation of larger molecular frameworks.

The general synthetic utility of multi-step reactions is a cornerstone of modern organic chemistry, enabling the construction of complex targets from simpler starting materials youtube.comyoutube.comyoutube.comyoutube.comyoutube.com. The incorporation of a bifunctional building block like this compound into such a sequence would allow for a convergent and efficient synthetic route.

Scaffold for Structural Diversity in Compound Libraries

The generation of compound libraries with high structural diversity is a central theme in drug discovery and medicinal chemistry. The 1,4-oxazepane ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. By using this compound as a starting point, chemists can readily generate a library of diverse molecules.

The reactive chloroacetyl group is the key to this diversification. A library can be constructed by reacting this compound with a wide array of nucleophiles. Each nucleophile introduces a different side chain or functional group, leading to a collection of structurally distinct molecules all sharing the common 1,4-oxazepane core. This approach allows for the systematic exploration of the chemical space around the 1,4-oxazepane scaffold, which is crucial for identifying structure-activity relationships (SAR).

The following table illustrates the potential for generating a diverse compound library from this compound:

| Nucleophile | Resulting Functional Group | Potential Biological Relevance |

| Amines (R-NH2) | N-substituted glycinamides | Peptidomimetics, enzyme inhibitors |

| Thiols (R-SH) | Thioethers | Various bioactive compounds |

| Phenols (Ar-OH) | Aryl ethers | CNS active compounds, agrochemicals |

| Carboxylates (R-COO-) | Esters | Prodrugs, enzyme inhibitors |

| Azides (N3-) | Azides (precursors to triazoles) | Click chemistry, bioorthogonal ligation |

This strategy of using a common scaffold and varying the substituents is a powerful tool in the search for new therapeutic agents.

Use in the Synthesis of Specific Chemical Entities

For example, the synthesis of fused 1,4-oxazepine (B8637140) derivatives is an active area of research due to their presence in a number of compounds with various biological activities, including psychoneurotic, antihistaminic, and analgesic agents researchgate.net. The intramolecular cyclization of a suitably substituted this compound derivative could provide a direct route to such fused systems.

Furthermore, many FDA-approved drugs contain a chlorine atom, highlighting the importance of chlorinated intermediates in pharmaceutical synthesis nih.gov. The chloroacetyl group not only facilitates further reactions but can also be a key feature of the final bioactive molecule.

Q & A

Q. What synthetic strategies are effective for preparing N-chloroacetyl-1,4-oxazepane in academic research?

Methodological Answer: A common approach involves the chloroacetylation of 1,4-oxazepane using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Cyclization precursors, such as N-propargylamines, can also be employed via gold- or copper-catalyzed reactions to form the oxazepane core before introducing the chloroacetyl group . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H and 13C NMR : Key signals include the chloroacetyl group’s carbonyl carbon (~165–170 ppm in 13C NMR) and the oxazepane ring’s methylene protons (δ 3.5–4.5 ppm in 1H NMR).

- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ for C₇H₁₁ClNO₂).

- IR : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carbonyl group . Cross-referencing with literature data for analogous compounds (e.g., 7-substituted oxazepanes) is essential .

Q. What are common reactivity patterns of the chloroacetyl group in this compound?

Methodological Answer: The chloroacetyl moiety undergoes nucleophilic substitution reactions with amines, thiols, or alkoxides to form amides, thioesters, or esters. For example, reaction with primary amines in DMF at 60°C yields N-alkylated derivatives. Acidic conditions may trigger oxazepane ring-opening, requiring careful pH control during functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions on the oxazepane ring be addressed?

Methodological Answer: Regioselectivity depends on steric and electronic factors. For example, bulky substituents on the nitrogen atom direct electrophiles to the oxygen-adjacent carbon. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (e.g., 25°C vs. −20°C) help identify preferred pathways . Mechanistic insights from gold-catalyzed cyclizations of N-propargylamines suggest that transition-state stabilization dictates regioselectivity .

Q. What strategies optimize reaction yields for this compound derivatives with steric hindrance?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalyst Screening : Pd(II) or Cu(I) catalysts improve coupling efficiency in sterically crowded environments.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 60% → 85% for analogous triazole derivatives) . Monitoring by TLC or LC-MS ensures intermediate stability .

Q. How can contradictory NMR data arising from dynamic ring conformations be resolved?

Methodological Answer: Variable-temperature NMR (VT-NMR) or 2D techniques (e.g., NOESY) elucidate ring puckering dynamics. For example, coalescence temperatures for methylene proton signals reveal energy barriers to ring inversion. Comparing data with rigid analogs (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride) helps assign signals .

Q. What are effective methods to validate the stereochemical purity of chiral this compound derivatives?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/IPA mobile phases.

- X-Ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for (S)-3-allyl-1,4-oxazepane hydrochloride .

- Optical Rotation : Cross-checked against literature values for related compounds (e.g., [α]D = +15° for (7R)-7-phenyl derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies may arise from impurities (>95% purity is critical; validate via HPLC) or assay conditions (e.g., cell line variability). Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Compare results with structurally validated compounds, such as 7-cyclopropyl-1,4-oxazepane hydrochloride, which showed consistent MIC values against S. aureus .

Comparative Analysis

Q. How does the reactivity of this compound compare to non-chlorinated analogs?

Methodological Answer: The chloroacetyl group enhances electrophilicity, enabling faster nucleophilic substitutions compared to acetyl or propionyl analogs. However, it increases susceptibility to hydrolysis under basic conditions. Kinetic studies (e.g., pseudo-first-order rate constants in NaOH) quantify this difference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.